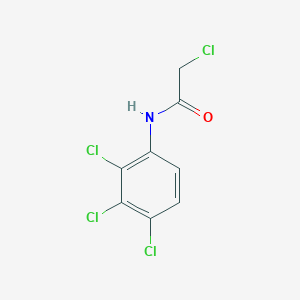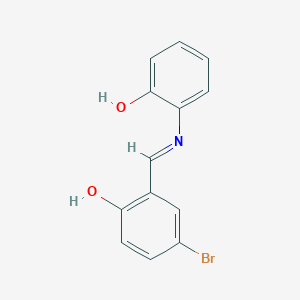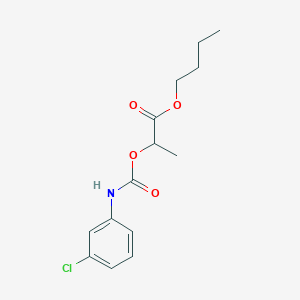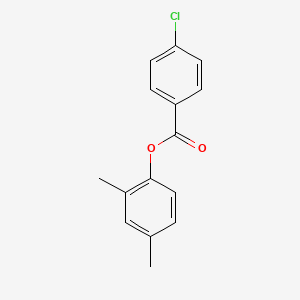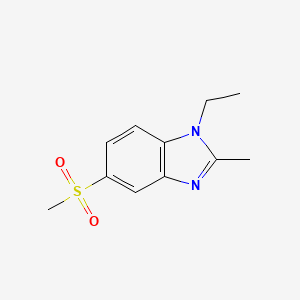![molecular formula C15H14N2O2 B11960712 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)
3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine typically involves the condensation reaction between 3,4-dimethylaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{3,4-dimethylaniline} + \text{2-nitrobenzaldehyde} \rightarrow \text{N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can be used as an intermediate for the synthesis of more complex molecules. Its imine group can participate in various reactions, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to develop compounds with specific biological activities.
Industry
In materials science, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine could be used in the development of new materials with unique properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism by which N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imine group could form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethylphenyl)-N-[(E)-(2-chlorophenyl)methylidene]amine
- N-(3,4-dimethylphenyl)-N-[(E)-(2-methylphenyl)methylidene]amine
- N-(3,4-dimethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]amine
Uniqueness
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is unique due to the presence of both the nitro and imine groups, which confer distinct chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the imine group can undergo various nucleophilic additions.
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17(18)19/h3-10H,1-2H3 |
Clave InChI |
DIITZWNBRYKCFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
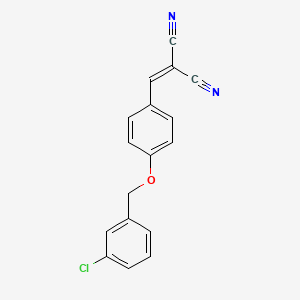



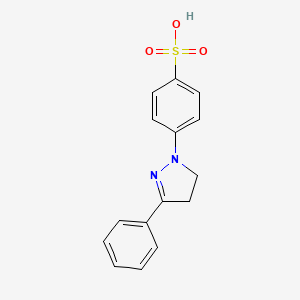

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
